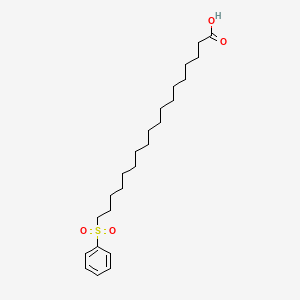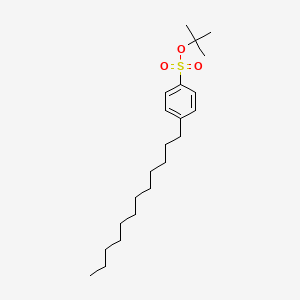
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is a complex organic compound with a unique structure that includes an amino group, a dioxolane ring, and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol typically involves multi-step organic reactions. One common approach is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The amino group and hydroxyl groups are introduced through subsequent reactions involving amination and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be used to facilitate the formation of the dioxolane ring .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the amino group under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Mécanisme D'action
The mechanism of action of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a dioxolane ring and an amino group, but with different substituents.
Uniqueness
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is unique due to its combination of an amino group, multiple hydroxyl groups, and a dioxolane ring
Propriétés
Numéro CAS |
138715-66-9 |
|---|---|
Formule moléculaire |
C11H23NO4 |
Poids moléculaire |
233.30 g/mol |
Nom IUPAC |
6-amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol |
InChI |
InChI=1S/C11H23NO4/c1-3-9(13)10(14)6-8(12)7-11(2)15-4-5-16-11/h8-10,13-14H,3-7,12H2,1-2H3 |
Clé InChI |
KHQNBZRZKAZCFK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CC(CC1(OCCO1)C)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)
![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)


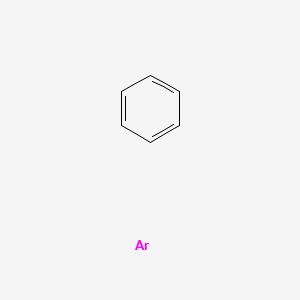
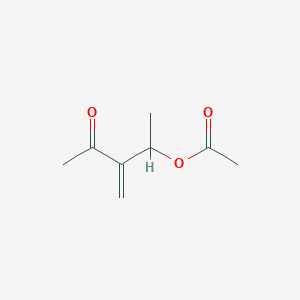
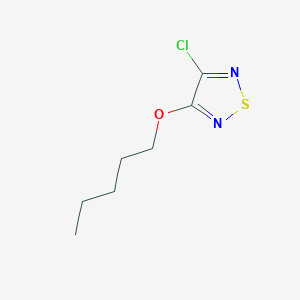
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
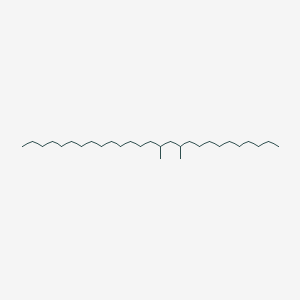
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
